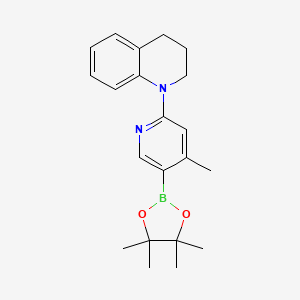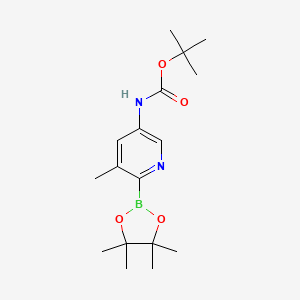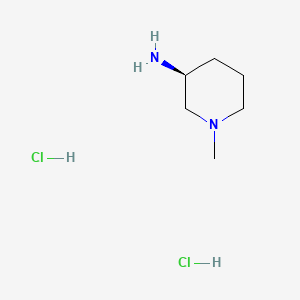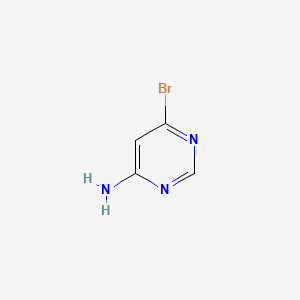
2-Bromo-6-(trifluoromethyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a chemical compound with the CAS Number 1192263-89-0 . It has a molecular weight of 254.01 . The IUPAC name for this compound is 2-bromo-6-(trifluoromethyl)nicotinaldehyde . It is also known by the synonyms 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxaldehyde and 2-Bromo-3-formyl-6-(trifluoromethyl)pyridine .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-(trifluoromethyl)nicotinaldehyde is 1S/C7H3BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-6-(trifluoromethyl)nicotinaldehyde is a liquid at ambient temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Stereoselective Formation of Dihydropyrans
The compound has been utilized in the stereoselective formation of highly substituted CF3-dihydropyrans, serving as versatile building blocks for further chemical synthesis. These dihydropyrans have shown potential in coupling reactions, allowing for the creation of a broad scope of highly substituted compounds (Donslund et al., 2015).
Spectroscopic and Optical Studies
Spectroscopic characterization of related bromo and trifluoromethyl pyridine derivatives has been conducted, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies contribute to our understanding of the chemical's structure and properties (Vural & Kara, 2017).
Synthesis of Fluorinated Azaheterocycles
Research has also focused on the synthesis of 2-aryl-6-polyfluoroalkyl-4-pyrones, including derivatives of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde, for the construction of biologically important CF3-bearing azaheterocycles. This synthesis route offers a convenient method for producing these compounds, highlighting the versatility of the bromo and trifluoromethyl functional groups in medicinal chemistry (Usachev et al., 2021).
Antiviral Activity
The compound has been explored as a precursor in the synthesis of heterocyclic compounds with potential antiviral activity. This illustrates the role of 2-Bromo-6-(trifluoromethyl)nicotinaldehyde in the development of new therapeutic agents (Attaby et al., 2007).
Antimicrobial Activities
Nicotinohydrazones derived from 2-Bromo-6-(trifluoromethyl)nicotinaldehyde have been synthesized and shown to possess interesting antibacterial properties, suggesting potential applications in addressing bacterial infections (Zhu, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPYNUKRQBNFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670553 |
Source


|
| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)nicotinaldehyde | |
CAS RN |
1192263-89-0 |
Source


|
| Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)









![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)